Benesudon Benesudon Benesudon is a natural product found in Mollisia benesuada with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1885454
InChI: InChI=1S/C16H24O5/c1-4-5-6-7-8-9-11-16(3,19)14(18)12-13(17)10(2)20-15(12)21-11/h11,14,18-19H,2,4-9H2,1,3H3/t11-,14-,16+/m1/s1
SMILES:
Molecular Formula: C16H24O5
Molecular Weight: 296.36 g/mol

Benesudon

CAS No.:

Cat. No.: VC1885454

Molecular Formula: C16H24O5

Molecular Weight: 296.36 g/mol

* For research use only. Not for human or veterinary use.

Benesudon -

Specification

Molecular Formula C16H24O5
Molecular Weight 296.36 g/mol
IUPAC Name (4R,5R,6R)-6-heptyl-4,5-dihydroxy-5-methyl-2-methylidene-4,6-dihydrofuro[2,3-b]pyran-3-one
Standard InChI InChI=1S/C16H24O5/c1-4-5-6-7-8-9-11-16(3,19)14(18)12-13(17)10(2)20-15(12)21-11/h11,14,18-19H,2,4-9H2,1,3H3/t11-,14-,16+/m1/s1
Standard InChI Key IOBWHXDKGUYSRG-XFJVYGCCSA-N
Isomeric SMILES CCCCCCC[C@@H]1[C@]([C@@H](C2=C(O1)OC(=C)C2=O)O)(C)O
Canonical SMILES CCCCCCCC1C(C(C2=C(O1)OC(=C)C2=O)O)(C)O

Introduction

Chemical Structure and Properties

Benesudon is a bioactive fungal metabolite classified as a furopyran, characterized by its unique structural features and diverse biological activities. It possesses a densely functionalized structure with a central double bond characteristic of ketene acetals .

Molecular Identity

The essential molecular properties of benesudon are summarized in the following table:

PropertyValue
Molecular FormulaC16H24O5
Molecular Weight296.36 g/mol
IUPAC Name(4R,5R,6R)-6-heptyl-4,5-dihydroxy-5-methyl-2-methylidene-4,6-dihydrofuro[2,3-b]pyran-3-one
CAS Number189506-36-3
ClassificationFuropyran
Absolute Configuration4S,5R,6S

The compound features a complex structure containing a five-membered furan ring fused with a pyran ring, creating a bicyclic core structure . This structural complexity contributes to its challenging synthesis and unique biological properties.

Structural Features

Benesudon contains several key functional groups that contribute to its biological activity and chemical reactivity:

  • A reactive alpha-methyleneketone moiety

  • Two hydroxyl groups (4,5-dihydroxy)

  • A quaternary carbon center with a methyl substituent

  • A heptyl side chain

  • A ketene acetal double bond

The molecule possesses three stereogenic centers with the absolute configuration determined to be 4S,5R,6S through total synthesis and comparison with authentic samples . This stereochemical arrangement is crucial for its biological activity and has been the subject of revision as research on the compound progressed.

Origin and Discovery

Natural Source

Benesudon was isolated from submerged cultures of the ascomycete fungus Mollisia benesuada . It represents the first secondary metabolite described from this specific fungal species, highlighting the continuing importance of fungal biodiversity as a source of novel bioactive compounds . The structure was originally determined through various spectroscopic techniques, which allowed researchers to elucidate its complex molecular architecture.

Related Natural Products

Benesudon belongs to a broader family of bioactive fungal metabolites with similar structural features. Other related natural products include paraphaeosphaerides, phyllostictines, isoaigialones, and curvupallides . These compounds share certain structural similarities and often exhibit comparable biological activities, making them valuable targets for pharmaceutical research.

Synthesis and Stereochemistry

Stereochemical Revision

Initial studies on benesudon suggested a particular stereochemistry, but further research revealed the need for revision . Through total synthesis and comparison with authentic samples, researchers determined that the originally suggested stereochemistry for the quaternary center C(5) needed to be corrected . This stereochemical revision highlights the challenges associated with structural determination of complex natural products and the importance of synthetic approaches in confirming structural assignments.

Biological Activities

Antimicrobial Properties

Benesudon exhibits significant antimicrobial activity against both bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents . It possesses antibacterial and antifungal properties, with activity documented against various microbial strains. The table below summarizes the reported antimicrobial activities:

Activity TypeDescriptionReference
AntibacterialActive against various bacterial strains
AntifungalExhibits activity against fungal pathogens

The antimicrobial properties are believed to be related to its reactive alpha-methyleneketone moiety, as reaction products with cysteine were found to be devoid of biological activities . This suggests that the compound may function through a mechanism involving reaction with nucleophilic groups in biological targets.

Cytotoxic and Phytotoxic Effects

In addition to antimicrobial activities, benesudon has been reported to possess cytotoxic and phytotoxic properties . These activities further expand its potential applications in pharmaceutical and agricultural research. The cytotoxic effects suggest possible anticancer applications, while the phytotoxic properties might be relevant for agricultural applications.

Structure-Activity Relationships

Key Structural Features for Activity

The reactive alpha-methyleneketone moiety in benesudon appears to be crucial for its biological activity . This functional group can react with nucleophiles such as thiols, which may explain its mechanism of action against various biological targets. When benesudon reacts with cysteine, the resulting products lose their biological activities, confirming the importance of this structural feature .

Research Applications and Future Perspectives

Synthetic Methodology Development

The challenging synthesis of benesudon has stimulated the development of new synthetic methodologies, particularly in the areas of radical cyclization and oxidative decarboxylation . These methodologies have broader applications in the synthesis of other complex natural products and biologically active compounds, contributing to the advancement of synthetic organic chemistry.

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